molecular formula C21H31NO3S B1325609 Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate CAS No. 898783-41-0

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate

Cat. No.: B1325609
CAS No.: 898783-41-0
M. Wt: 377.5 g/mol
InChI Key: YPGCXTFFQJDWOK-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate is an organic compound belonging to the family of esters. It has a molecular formula of C21H31NO3S and a molecular weight of 377.5 g/mol. This compound is characterized by the presence of an ester functional group, a ketone group, and a thiomorpholine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the ester group: This can be achieved by reacting an appropriate carboxylic acid with ethanol in the presence of an acid catalyst.

    Introduction of the ketone group: This step involves the oxidation of a secondary alcohol to form the ketone.

    Attachment of the thiomorpholine moiety: This can be done through a nucleophilic substitution reaction where a halogenated phenyl compound reacts with thiomorpholine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with proteins and enzymes, potentially inhibiting their activity. The ester and ketone groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate can be compared with other similar compounds, such as:

    Ethyl 8-oxo-8-[4-(morpholinomethyl)phenyl]octanoate: This compound has a morpholine moiety instead of thiomorpholine, which may result in different biological activities and binding affinities.

    Ethyl 8-oxo-8-[4-(piperidinylmethyl)phenyl]octanoate: This compound contains a piperidine moiety, which can also affect its chemical and biological properties.

    Ethyl 8-oxo-8-[4-(pyrrolidinylmethyl)phenyl]octanoate:

This compound is unique due to the presence of the thiomorpholine moiety, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 8-oxo-8-[4-(thiomorpholin-4-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-2-25-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-26-16-14-22/h9-12H,2-8,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCXTFFQJDWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642952
Record name Ethyl 8-oxo-8-{4-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-41-0
Record name Ethyl η-oxo-4-(4-thiomorpholinylmethyl)benzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-oxo-8-{4-[(thiomorpholin-4-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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